molecular formula C9H12N2O2 B1423098 Methyl 2-[(6-methylpyridin-2-yl)amino]acetate CAS No. 412304-63-3

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate

Cat. No.: B1423098
CAS No.: 412304-63-3
M. Wt: 180.2 g/mol
InChI Key: HHEOOPIRZIGLOU-UHFFFAOYSA-N
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Description

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate is a chemical building block of interest in medicinal and organic chemistry research. This compound features a 6-methylpyridin-2-yl group linked through an amino bridge to an acetate ester, a molecular motif found in various biologically active structures . Its primary research application is as a versatile synthetic intermediate. The molecule's functional groups make it a valuable precursor for constructing more complex heterocyclic systems or for use in structure-activity relationship (SAR) studies, particularly in the exploration of novel ligands and pharmaceutical candidates . Researchers utilize this and related pyridine derivatives in developing compounds with potential biological activities, which may include antiviral or anti-inflammatory properties, based on the established profile of the indole and pyridine scaffold . The ester group allows for further synthetic manipulation, including hydrolysis to the corresponding acid or amide coupling. As with all our fine chemicals, this product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other characteristics.

Properties

IUPAC Name

methyl 2-[(6-methylpyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-3-5-8(11-7)10-6-9(12)13-2/h3-5H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEOOPIRZIGLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412304-63-3
Record name methyl 2-[(6-methylpyridin-2-yl)amino]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6-methylpyridin-2-yl)amino]acetate typically involves the reaction of 2-amino-6-methylpyridine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted esters .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate serves as a crucial scaffold in drug design due to its unique structural features. The compound's ability to interact with various biological targets makes it a valuable candidate for developing new therapeutics.

Drug Development

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections.
  • Neuropharmacology : Studies suggest that this compound interacts with neurotransmitter receptors, which could lead to advancements in treating neurodegenerative diseases.

Biological Applications

This compound is utilized in various biological studies, particularly in enzyme interactions and metabolic pathway analyses.

Enzyme Interaction Studies

The compound is used to investigate enzyme kinetics and binding affinities, providing insights into its mechanism of action at the molecular level.

Metabolic Pathway Research

Its role in metabolic pathways has been explored, particularly how it influences cellular processes and responses to stimuli.

Industrial Applications

In addition to its research applications, this compound finds use in industrial settings.

Agrochemicals

The compound is involved in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.

Dyes and Pigments

It is also utilized in producing dyes and pigments, showcasing its versatility beyond pharmaceuticals.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Neuropharmacological Study

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly modulate neurotransmitter activity, suggesting potential therapeutic effects on mood disorders.

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-methylpyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Pyridine) CCS [M+H]⁺ (Ų) Key Applications
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate C₉H₁₂N₂O₂ 6-methyl 138.3 Not reported
Ethyl 2-(6-methylpyridin-2-yl)acetate C₁₀H₁₃NO₂ 6-methyl N/A Synthetic intermediate
Methyl 2-(6-chloropyridin-2-yl)acetate C₈H₈ClNO₂ 6-chloro N/A Medical intermediate
Ethyl 2-amino-2-(6-methoxypyridin-2-yl)acetate C₁₀H₁₄N₂O₃ 6-methoxy N/A Chelation studies

Table 2: Substituent Electronic Effects

Substituent Electronic Effect Impact on Reactivity
6-methyl (target) Electron-donating Stabilizes pyridine ring; moderate reactivity
6-chloro Electron-withdrawing Increases electrophilicity; enhances hydrolysis
6-methoxy Electron-donating Improves solubility; stabilizes metal complexes

Research Findings and Gaps

  • Biological Activity : Chloro- and methoxy-substituted analogs have documented applications (e.g., medical intermediates), but the methyl-substituted target lacks such data .
  • Synthetic Utility : The compound’s predicted CCS values () suggest utility in analytical workflows, though experimental validation is needed.

Biological Activity

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁N₃O₂. Its structure includes a methyl group attached to a pyridine ring and an amino group linked to an acetate moiety. This unique arrangement of functional groups contributes to its biological activity, particularly in neuropharmacology and other fields.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key areas of interest include:

  • Neuropharmacology : this compound exhibits properties that may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression. Research indicates that derivatives of methyl pyridine compounds can modulate neurotransmitter release and receptor activity.
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which may extend to this compound. Its structural similarity to known antimicrobial agents indicates potential effectiveness against various pathogens .

The mechanism by which this compound exerts its effects involves binding to specific biological targets. The compound's ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity to receptors and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, influencing metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
Methyl 2-(4-amino-6-methylpyridin-2-yl)acetateSimilar pyridine structurePotential for different biological activity due to substitution patterns
Ethyl 4-(6-methylpyridin-2-yl)thiazole-5-carboxylateContains thiazole ringExhibits antimicrobial properties against specific pathogens
6-Methylpyridin-2-oneLacks amino groupKnown for its role as a precursor in various organic reactions

This table highlights how variations in structure can lead to diverse biological activities, emphasizing the need for further research on this compound.

Case Studies

  • Neuropharmacological Effects : A study examining the effects of similar methyl pyridine derivatives found significant modulation of serotonin receptors, suggesting potential applications in treating mood disorders. The specific binding affinities and efficacy were quantitatively assessed using radiolabeled ligands.
  • Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 1 µg/mL against common bacterial strains, indicating strong antimicrobial potential. These findings support further exploration of this compound in developing new antibiotics .

Q & A

What are the key spectroscopic characteristics for confirming the structure of Methyl 2-[(6-methylpyridin-2-yl)amino]acetate?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the methyl ester (~δ 3.6–3.8 ppm, singlet), pyridine protons (δ 7.0–8.5 ppm, split into multiplets due to coupling), and the methyl group on the pyridine ring (δ 2.5 ppm, singlet). The amino proton (NH) may appear as a broad peak at δ 5.0–6.0 ppm if not exchanged.
    • ¹³C NMR : The ester carbonyl (δ ~170 ppm), pyridine carbons (δ 120–150 ppm), and methyl groups (δ 20–25 ppm) are diagnostic.
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹), N-H (3300–3500 cm⁻¹), and aromatic C=C (1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 165 (C₉H₁₁NO₂⁺), with fragmentation patterns reflecting loss of COOCH₃ (–31 amu) or the pyridine moiety .

How can X-ray crystallography resolve ambiguities in molecular structure when NMR data is inconclusive?

Advanced Research Perspective:
X-ray crystallography provides unambiguous determination of bond lengths, angles, and stereochemistry. For this compound:

  • Use SHELXL (for refinement) and SHELXD (for phase solution) to handle twinned crystals or high-resolution data. These programs are robust for small-molecule structures and can resolve disorder in the pyridine ring or ester group .
  • Key metrics: Check the R-factor (<5%), electron density maps for the amino group, and hydrogen-bonding networks involving the NH and ester oxygen.

What synthetic routes are effective for preparing this compound, and what are critical reaction parameters?

Basic Synthesis Strategies:

  • Route 1 : Condensation of 6-methylpyridin-2-amine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours. Monitor by TLC for amine consumption.
  • Route 2 : Esterification of 2-[(6-methylpyridin-2-yl)amino]acetic acid using methanol and H₂SO₄ as a catalyst under reflux (similar to ).
  • Critical Parameters :
    • Avoid excess heat to prevent decomposition of the pyridine ring.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted amine or acid .

How does the pyridine ring’s substitution pattern influence reactivity in structure-activity studies?

Advanced Analysis:

  • Steric Effects : The 6-methyl group increases steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Compare with unsubstituted pyridine derivatives (e.g., ’s Methyl 2-(pyridin-2-yl)acetate, CAS 1658-42-0), which may exhibit higher reactivity.
  • Electronic Effects : Electron-donating methyl groups stabilize the pyridine ring, altering pKa of the amino group and affecting hydrogen-bonding interactions. Computational studies (e.g., DFT) can quantify these effects .

What analytical techniques are recommended for purity assessment, and how should they be validated?

Methodological Guidelines:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40). Validate via spike-and-recovery experiments (≥98% purity).
  • GC-MS : Confirm absence of volatile byproducts (e.g., unesterified acid).
  • Melting Point : Compare with literature values (if available) to detect impurities. For novel compounds, differential scanning calorimetry (DSC) provides additional validation .

How can computational chemistry predict stability and reactivity under experimental conditions?

Advanced Computational Approaches:

  • Molecular Dynamics (MD) Simulations : Model solvation effects in common solvents (e.g., DMSO, methanol) to predict solubility and degradation pathways.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies (e.g., ester hydrolysis susceptibility). Compare with experimental IR/NMR data for validation .

What stability issues are associated with this compound, and how should it be stored?

Basic Stability Profile:

  • Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Store in anhydrous solvents (e.g., dry DMSO) under inert gas (N₂/Ar).
  • Light Sensitivity : Pyridine derivatives may degrade under UV light; use amber vials and store at –20°C for long-term stability .

What strategies mitigate enantiomeric purity challenges in derivative synthesis?

Advanced Chiral Resolution Techniques:

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to enforce stereochemistry at the aminoacetate center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(6-methylpyridin-2-yl)amino]acetate
Reactant of Route 2
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Methyl 2-[(6-methylpyridin-2-yl)amino]acetate

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